![molecular formula C18H15N3O4 B2504468 (2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 498568-57-3](/img/structure/B2504468.png)
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Molecules in Medicinal Chemistry
Compounds with furanyl or thienyl substitutions, similar in some aspects to the compound of interest, are crucial in drug design for their bioactive properties. A comprehensive review highlighted the significance of such substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogs. These derivatives exhibit a range of activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, demonstrating the potential of furanyl- and thienyl-substituted compounds in therapeutic applications (Ostrowski, 2022).
Chemical Reactions and Heterocyclic Compounds
The reactivity of arylmethylidene derivatives of furanones with various nucleophilic agents has been systematically reviewed. These reactions yield a wide array of compounds, including amides, pyrrolones, benzofurans, and others, showcasing the versatility of furan-based compounds in synthesizing heterocyclic compounds with potential biological activities (Kamneva, Anis’kova, & Egorova, 2018).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria-derived compounds, including those with structures related to the compound of interest, have been studied for their antimicrobial properties against multidrug-resistant (MDR) pathogens. This review details 121 cyanobacterial compounds with antimicrobial activities, highlighting the diversity and potential of cyanobacteria as a source for developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Furan Fatty Acids: Health Implications
Furan fatty acids, although not directly mentioned in the context of the specific compound, demonstrate the broader interest in furan derivatives for their health benefits and risks. A review discusses the anti-oxidant, anti-inflammatory properties, and potential links to diabetes and renal health of furan fatty acids, indicating the complex role these compounds play in human health (Xu et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-8-16(11)17-7-6-15(25-17)9-12(10-19)18(22)20-13-2-4-14(5-3-13)21(23)24/h2-7,9,11,16H,8H2,1H3,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMZMZKBWJEIPS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

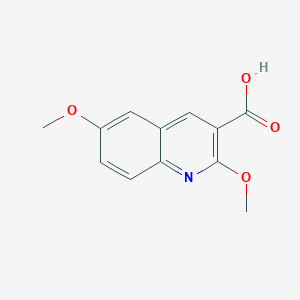
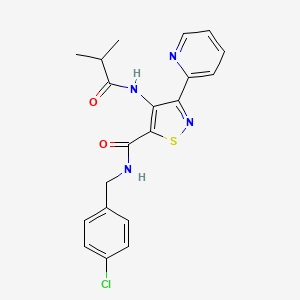
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
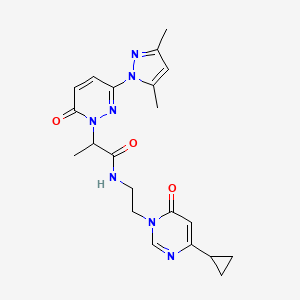
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)
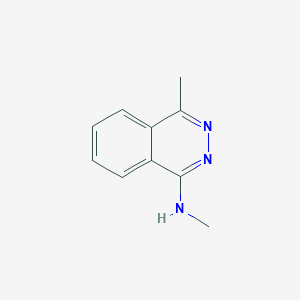
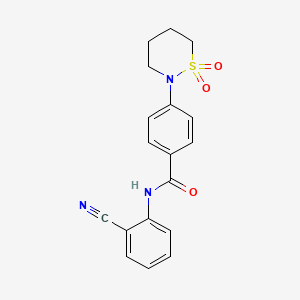

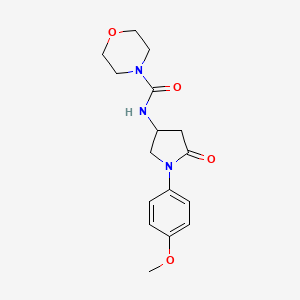
![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
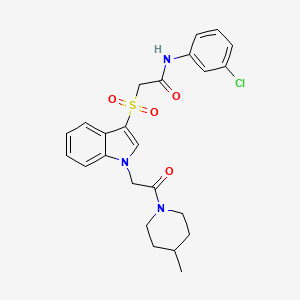
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)